molecular formula C13H17BrClN5O3S B611951 ZK-Cdk CAS No. 1010440-84-2

ZK-Cdk

Cat. No.: B611951
CAS No.: 1010440-84-2
M. Wt: 438.73 g/mol
InChI Key: CBRHYTYNUKLOBK-DDWIOCJRSA-N
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Description

ZK-CDK is a compound known for its dual-specific inhibition of cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor tyrosine kinase (VEGF-RTK). This compound has shown significant potential in inhibiting the proliferation of human tumor cells, inducing apoptosis, and inhibiting the growth of human xenograft tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK-CDK involves the development of highly potent inhibitors with dual specificity for cyclin-dependent kinases and vascular endothelial growth factor receptor tyrosine kinases. The specific synthetic routes and reaction conditions for this compound are proprietary and have not been disclosed in the public domain.

Industrial Production Methods

Industrial production methods for this compound are not publicly available. Typically, the production of such compounds involves large-scale synthesis in controlled environments to ensure purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

ZK-CDK undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound include:

Mechanism of Action

ZK-CDK exerts its effects through dual inhibition of cyclin-dependent kinases and vascular endothelial growth factor receptor tyrosine kinases. The molecular targets and pathways involved include:

Comparison with Similar Compounds

ZK-CDK is unique in its dual-specific inhibition of both cyclin-dependent kinases and vascular endothelial growth factor receptor tyrosine kinases. Similar compounds include:

This compound stands out due to its dual inhibition mechanism, making it a promising candidate for cancer therapy.

Properties

CAS No.

1010440-84-2

Molecular Formula

C13H17BrClN5O3S

Molecular Weight

438.73 g/mol

IUPAC Name

4-[[5-bromo-4-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C13H16BrN5O3S.ClH/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22;/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19);1H/t8-;/m1./s1

InChI Key

CBRHYTYNUKLOBK-DDWIOCJRSA-N

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl

SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)C(=O)NC3=C(NN=C3)C(=O)NC4CCCCC4)Cl

Canonical SMILES

CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZK-304709;  ZK304709;  ZK 304709

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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